4-Fluoropiperidine hydrochloride (CAS 57395-89-8) is a specialized, monofluorinated heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and advanced materials synthesis. By introducing a highly electronegative fluorine atom at the 4-position of the piperidine ring, this compound achieves a precise modulation of amine basicity (pKa) and lipophilicity (logD) without introducing the steric hindrance associated with 2- or 3-substitutions [1]. Procured as a solid hydrochloride salt (melting point 163-167 °C), it overcomes the volatility and handling challenges of free-base piperidines, ensuring precise stoichiometric control in high-throughput cross-coupling and nucleophilic substitution workflows . Commercially, it is highly valued as an achiral bioisostere for piperazine, offering a streamlined synthetic profile by eliminating the need for orthogonal protecting group strategies [2].
Substituting 4-fluoropiperidine hydrochloride with unfluorinated piperidine or other positional isomers fundamentally alters both the synthetic process and the final product's performance. Unfluorinated piperidine yields a highly basic amine (pKa ~11.1), which frequently leads to poor membrane permeability, high metabolic clearance, and off-target hERG toxicity in drug candidates [1]. Attempting to use piperazine as a substitute introduces a second reactive nitrogen, necessitating costly and time-consuming mono-protection (e.g., Boc-piperazine) steps to prevent polymerization or di-alkylation during synthesis [2]. Furthermore, substituting with 3-fluoropiperidine introduces a chiral center, transforming a straightforward achiral process into one requiring asymmetric synthesis or chiral resolution, effectively doubling the raw material requirements due to racemic yield losses [3]. Therefore, 4-fluoropiperidine hydrochloride is strictly required when a buyer needs an achiral, single-nitrogen heterocycle with precisely attenuated basicity.
The introduction of a fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect across the piperidine ring. Quantitative physicochemical profiling demonstrates that 4-fluoropiperidine has a pKa of 9.4, compared to the highly basic pKa of 11.1 for unfluorinated piperidine [1]. This 1.7-unit reduction in basicity is critical for improving the oral absorption and membrane permeability of downstream products while mitigating the toxicity risks associated with highly basic amines.
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | pKa = 9.4 |
| Comparator Or Baseline | Piperidine (pKa = 11.1) |
| Quantified Difference | 1.7 pKa unit reduction |
| Conditions | Aqueous solution, standard potentiometric titration |
Procuring the 4-fluoro derivative directly solves membrane permeability and basicity-driven toxicity issues that cannot be resolved using standard piperidine.
4-Fluoropiperidine is frequently utilized as a bioisostere for piperazine because it mimics the basicity (pKa ~9.4 vs ~9.8) and electrostatic potential distribution of piperazine without possessing a second reactive secondary amine [1]. In procurement and process scale-up, substituting piperazine with 4-fluoropiperidine eliminates the need for orthogonal protecting groups (e.g., Boc or Cbz), reducing the synthetic pathway by at least two steps and completely eliminating di-alkylation byproducts[2].
| Evidence Dimension | Reactive Site Stoichiometry |
| Target Compound Data | 1 reactive amine site (eliminates protection/deprotection steps) |
| Comparator Or Baseline | Piperazine (2 reactive amine sites, requires mono-protection) |
| Quantified Difference | 100% reduction in secondary amine side-reactions while maintaining ΔpKa < 0.5 |
| Conditions | Cross-coupling and nucleophilic substitution workflows |
It streamlines manufacturing by bypassing the costly and yield-reducing protection/deprotection steps required when using piperazine.
When selecting a fluorinated piperidine, the position of the fluorine atom dictates the stereochemical complexity. 4-Fluoropiperidine is an achiral molecule, whereas 3-fluoropiperidine possesses a chiral center, existing as two enantiomers [1]. Procuring 4-fluoropiperidine bypasses the need for asymmetric synthesis or chiral chromatography, which typically results in a 50% yield loss during racemic resolution, thereby significantly lowering the cost per gram at an industrial scale [2].
| Evidence Dimension | Stereoisomeric Complexity |
| Target Compound Data | 0 chiral centers (achiral, 100% atom economy in target synthesis) |
| Comparator Or Baseline | 3-Fluoropiperidine (1 chiral center, requires resolution) |
| Quantified Difference | Eliminates the ~50% yield loss inherent to racemic resolution |
| Conditions | Industrial scale-up and process chemistry |
Choosing the 4-position over the 3-position ensures a highly scalable, achiral process, drastically reducing raw material waste and analytical QC costs.
The physical state of the building block directly impacts its utility in automated and high-throughput environments. 4-Fluoropiperidine free base is a volatile liquid that is prone to degradation and difficult to weigh precisely. In contrast, 4-Fluoropiperidine hydrochloride (CAS 57395-89-8) is a free-flowing solid with a melting point of 163-167 °C . This solid salt form ensures exact stoichiometric control and long-term storage stability without the need for specialized inert-atmosphere handling .
| Evidence Dimension | Thermal Stability and Handling State |
| Target Compound Data | Solid hydrochloride salt (Melting point 163-167 °C) |
| Comparator Or Baseline | 4-Fluoropiperidine free base (Volatile liquid) |
| Quantified Difference | Transition from an air-sensitive liquid to a stable solid, enabling precise gravimetric dosing |
| Conditions | Ambient laboratory storage and automated weighing |
The hydrochloride salt is strictly preferred for procurement to ensure long-term shelf life and reproducible dosing in parallel synthesis arrays.
Because 4-fluoropiperidine lowers the amine pKa by 1.7 units compared to piperidine, it is a highly effective building block for optimizing drug candidates that suffer from poor membrane permeability or high basicity-driven toxicity (such as hERG channel blockade). It is routinely incorporated into CNS and cardiovascular drug scaffolds to improve the pharmacokinetic profile without adding steric bulk [1].
In process chemistry, 4-fluoropiperidine hydrochloride is selected to replace piperazine rings in target molecules (e.g., 5-HT receptor ligands). By providing a similar basicity and electrostatic profile but only a single reactive nitrogen, it eliminates the need for mono-Boc protection strategies, shortening the synthetic route and improving overall atom economy [2].
Due to its solid hydrochloride salt form (mp 163-167 °C), this compound is highly compatible with automated parallel synthesis platforms. It allows for highly reproducible gravimetric dispensing in Buchwald-Hartwig aminations and SNAr reactions, which is difficult to achieve with the volatile free-base form of the compound .
Irritant